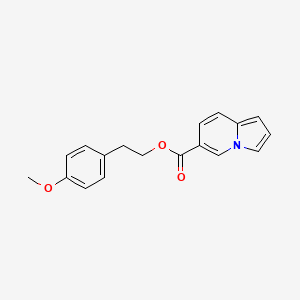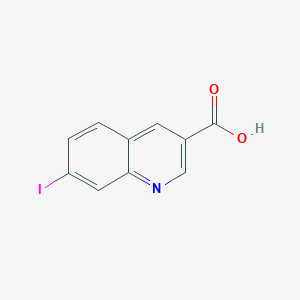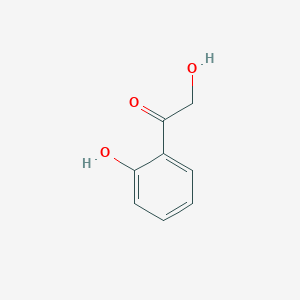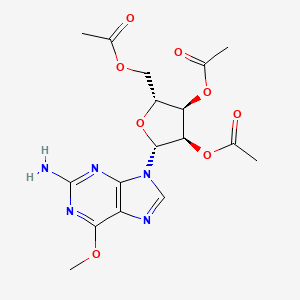
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione: is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a benzyloxy group at the 5-position and a chlorine atom at the 8-position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with naphthalene-1,4-dione as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a base such as sodium hydroxide.
Chlorination: The chlorination at the 8-position is achieved using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the quinone moiety, converting it to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation Products: Benzoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated or nitrated naphthoquinones.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is being studied for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and antioxidant properties.
Industry:
Material Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione involves its interaction with biological molecules. The benzyloxy group and the quinone moiety play crucial roles in its activity:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and microbial growth.
Pathways Involved: It interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
5-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but differs in the position and type of functional groups on the aromatic ring.
8-Chloronaphthalene-1,4-dione: Similar to the target compound but lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness:
Functional Groups: The presence of both the benzyloxy and chlorine groups in 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione provides unique reactivity and potential for diverse applications.
Biological Activity: The combination of these functional groups enhances its antimicrobial and antioxidant properties compared to similar compounds.
Properties
CAS No. |
89474-89-5 |
|---|---|
Molecular Formula |
C17H11ClO3 |
Molecular Weight |
298.7 g/mol |
IUPAC Name |
5-chloro-8-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO3/c18-12-6-9-15(21-10-11-4-2-1-3-5-11)17-14(20)8-7-13(19)16(12)17/h1-9H,10H2 |
InChI Key |
UKTZAIKSDGDXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=O)C=CC(=O)C3=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


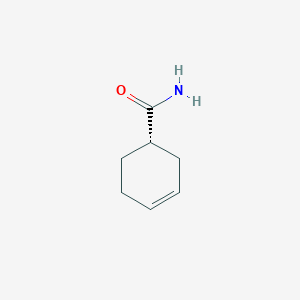
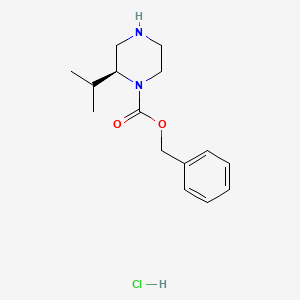



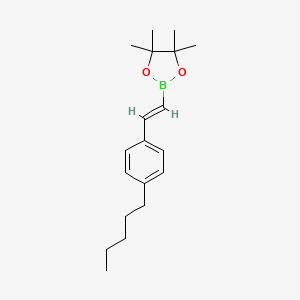
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

